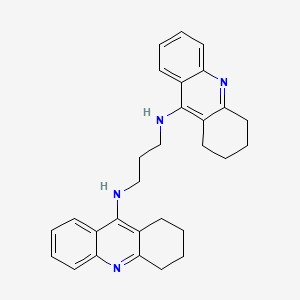
Bis(3)-cognitin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boron carbide, also known as boron carbon compound, is a ceramic material with the chemical formula B₄C. It is one of the hardest materials known, surpassed only by cubic boron nitride and diamond. Boron carbide is characterized by its extreme hardness, low density, high melting point, and chemical inertness. It is commonly used in applications requiring high wear resistance and low weight, such as in tank armor, bulletproof vests, and various industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: Boron carbide is typically synthesized through the reduction of boron trioxide (B₂O₃) with carbon in an electric arc furnace. The reaction is carried out at high temperatures, around 2000°C to 2200°C, in the presence of a reducing agent such as magnesium or carbon. The general reaction can be represented as: [ B_2O_3 + 3C \rightarrow B_4C + 2CO ]
Industrial Production Methods: In industrial settings, boron carbide is produced using similar high-temperature reduction methods. The process involves heating a mixture of boron oxide and carbon in an electric arc furnace. The resulting boron carbide is then cooled, crushed, and milled to obtain the desired particle size .
化学反应分析
Types of Reactions: Boron carbide undergoes various chemical reactions, including:
Oxidation: Boron carbide can oxidize at high temperatures, forming boron oxide and carbon dioxide. [ 2B_4C + 7O_2 \rightarrow 2B_2O_3 + 4CO_2 ]
Reduction: It can be reduced to elemental boron and carbon under specific conditions.
Substitution: Boron carbide can participate in substitution reactions with other elements or compounds.
Common Reagents and Conditions:
Oxidation: Typically occurs at temperatures above 600°C in the presence of oxygen.
Reduction: Requires a reducing agent such as magnesium or carbon at high temperatures.
Substitution: Involves reacting boron carbide with halogens or other reactive elements.
Major Products Formed:
Oxidation: Boron oxide (B₂O₃) and carbon dioxide (CO₂).
Reduction: Elemental boron and carbon.
Substitution: Various boron-containing compounds depending on the reactants used
科学研究应用
Boron carbide has a wide range of scientific research applications, including:
Chemistry: Used as a neutron absorber in nuclear reactors due to its high neutron cross-section.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its biocompatibility and potential use in medical implants and devices.
Industry: Utilized in abrasive materials, cutting tools, and wear-resistant coatings. .
作用机制
The mechanism of action of boron carbide involves its interaction with various molecular targets and pathways:
Neutron Absorption: Boron carbide absorbs neutrons through the reaction: [ ^{10}B + n \rightarrow ^{7}Li + \alpha ] This property makes it valuable in nuclear reactors and BNCT.
Hardness and Wear Resistance: The unique crystal structure of boron carbide, consisting of boron icosahedra and carbon chains, contributes to its extreme hardness and wear resistance.
Biocompatibility: Boron carbide’s chemical inertness and biocompatibility make it suitable for medical applications
相似化合物的比较
Cubic Boron Nitride (c-BN): Similar in hardness to boron carbide but has a different crystal structure and is used in cutting tools and abrasives.
Diamond: The hardest known material, used in cutting, grinding, and drilling applications.
Silicon Carbide (SiC): Another hard ceramic material used in high-temperature applications and as an abrasive.
Uniqueness of Boron Carbide:
Hardness: Boron carbide is one of the hardest materials known, making it highly effective in wear-resistant applications.
Neutron Absorption: Its high neutron cross-section makes it unique for nuclear applications.
Lightweight: Boron carbide’s low density makes it ideal for applications requiring high strength-to-weight ratios, such as in aerospace and defense .
Boron carbide’s unique combination of hardness, chemical inertness, and neutron absorption capabilities makes it a valuable material in various scientific and industrial applications. Its versatility and exceptional properties continue to drive research and development in multiple fields.
属性
分子式 |
C29H32N4 |
|---|---|
分子量 |
436.6 g/mol |
IUPAC 名称 |
N,N'-bis(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine |
InChI |
InChI=1S/C29H32N4/c1-5-14-24-20(10-1)28(21-11-2-6-15-25(21)32-24)30-18-9-19-31-29-22-12-3-7-16-26(22)33-27-17-8-4-13-23(27)29/h1,3,5,7,10,12,14,16H,2,4,6,8-9,11,13,15,17-19H2,(H,30,32)(H,31,33) |
InChI 键 |
BHOCVLCAWPPEOV-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCNC4=C5CCCCC5=NC6=CC=CC=C64 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


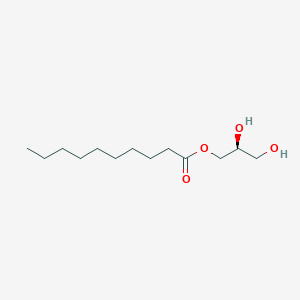

![(+/-)-alpha-[(E)-4-(o-Chlorophenyl)-1,3-dithiolan-2-ylidene]imidazole-1-acetonitrile;(+/-)-alpha-[(E)-4-(o-Chlorophenyl)-1,3-dithiolan-2-ylidene]imidazole-1-acetonitrile](/img/structure/B11929444.png)
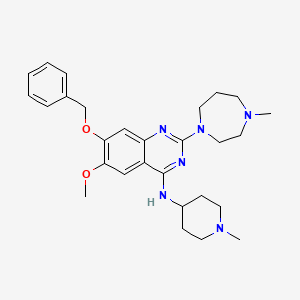
![(2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid](/img/structure/B11929455.png)
![8-[8-(2-hexyldecanoyloxy)octyl-(5-hydroxypentyl)amino]octyl 2-hexyldecanoate](/img/structure/B11929459.png)
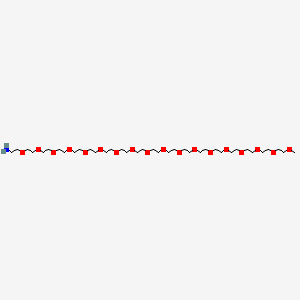
![3a-methyl-2-(2,3,4,5,6-pentafluorophenyl)sulfanyl-6-prop-1-en-2-yl-2-sulfanylidene-5,6,7,7a-tetrahydro-4H-benzo[d][1,3,2]oxathiaphosphole](/img/structure/B11929466.png)
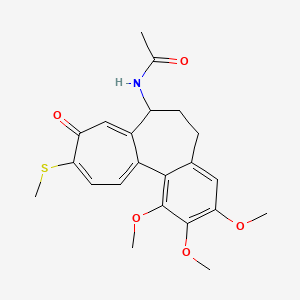
![2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-7-prop-2-enyl-3H-purine-6,8-dione](/img/structure/B11929487.png)

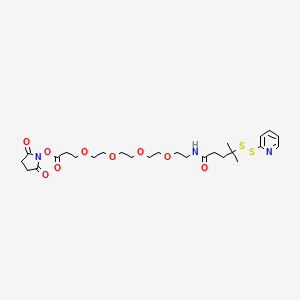
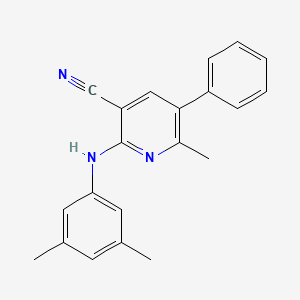
![1-[Tert-butyl(dimethyl)silyl]oxyethanol](/img/structure/B11929518.png)
